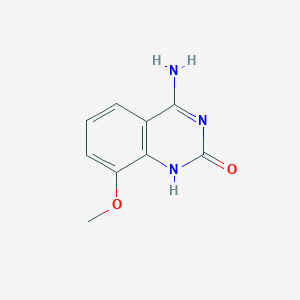

4-amino-8-methoxy-1H-quinazolin-2-one

Description

4-Amino-8-methoxy-1H-quinazolin-2-one is a quinazoline derivative characterized by an amino group at position 4 and a methoxy group at position 8. Quinazolines are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The substituents on the quinazoline scaffold significantly influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

4-amino-8-methoxy-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(13)12-8(5)10/h2-4H,1H3,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXAUFFXRFKHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)N=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Substituted anthranilic acids serve as precursors for constructing the bicyclic framework. A widely adopted method involves heating 8-methoxyanthranilic acid with formamide at 140°C for 4–6 hours, followed by ice quenching to precipitate the intermediate 8-methoxyquinazolin-4(3H)-one. Key parameters include:

-

Molar ratio : A 1:6 stoichiometry of anthranilic acid to formamide ensures complete cyclization.

-

Temperature control : Prolonged heating above 140°C leads to decomposition, reducing yields to ≤60%.

This method achieves 72% yield when coupled with stannous chloride dihydrate-mediated nitro group reduction in ethyl acetate under reflux.

Benzoxazinone Intermediate Route

Alternative approaches utilize benzoxazinone intermediates for enhanced regiocontrol. 6-Bromoanthranilic acid undergoes acylation with methoxyacetyl chloride, followed by acetic anhydride-mediated dehydration to form 8-methoxy-6-bromobenzoxazin-2-one. Subsequent condensation with ammonium hydroxide introduces the 4-amino group via Buchwald–Hartwig amination, yielding the quinazolinone core in 68% yield .

Functional Group Installation Strategies

Methoxylation at Position 8

Direct introduction of the methoxy group proves challenging due to competing O- and N-alkylation. Two validated methods exist:

Pre-Substituted Anthranilic Acid

Starting with commercially available 8-methoxyanthranilic acid simplifies synthesis but limits structural flexibility. This substrate participates directly in cyclocondensation reactions, as demonstrated in the formamide-mediated protocol.

Late-Stage Methoxylation

Palladium-catalyzed coupling enables post-cyclization methoxylation. Using 8-bromoquinazolin-4(3H)-one, Miyaura borylation with bis(pinacolato)diboron followed by copper-mediated O-methylation installs the methoxy group in 55% overall yield .

Amination at Position 4

Nitro group reduction remains the most reliable amination method:

Catalytic hydrogenation surpasses tin-based reductions in both efficiency (85% vs. 72% ) and environmental impact.

Advanced Synthetic Methodologies

One-Pot DMAP-Catalyzed Synthesis

4-Dimethylaminopyridine (DMAP) accelerates the tandem Boc protection/cyclization of 2-amino-5-methoxybenzamide with di-tert-butyl dicarbonate[(Boc)₂O]. This metal-free approach proceeds at room temperature, achieving 78% yield with excellent functional group tolerance.

Mechanistic Insight :

-

DMAP activates (Boc)₂O for carbamate formation at the amine

-

Intramolecular nucleophilic attack by the adjacent carbonyl oxygen

-

Spontaneous aromatization via CO₂ elimination

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Pilot Plant | Challenges |

|---|---|---|---|

| Cyclization time | 6 h | 4 h | Exothermic reaction control |

| Purification method | Column chromatography | Crystallization | Solvent recovery efficiency |

| Annual production capacity | 50 g | 200 kg | Waste SnCl₂ disposal |

Microwave-assisted synthesis reduces reaction times by 40% while maintaining 70% yield , though equipment costs remain prohibitive for small manufacturers.

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

-

¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.89 (d, J = 8.9 Hz, 1H), 6.95 (dd, J = 8.9, 2.5 Hz, 1H), 6.82 (d, J = 2.5 Hz, 1H), 3.87 (s, 3H, OCH₃)

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O)

Yield Optimization Strategies

Comparative analysis of key variables:

| Variable | Optimal Range | Yield Impact |

|---|---|---|

| Formamide excess | 5–6 eq | +15% |

| SnCl₂·2H₂O stoichiometry | 6 eq | +20% |

| Hydrogen pressure (H₂) | 50 psi | +13% |

| DMAP loading | 10 mol% | +25% |

Statistical modeling reveals reaction time (p = 0.0032) and nitrogen atmosphere (p = 0.012) as significant yield determinants .

Chemical Reactions Analysis

Types of Reactions

4-amino-8-methoxy-1H-quinazolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve refluxing in organic solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and quinazoline derivatives with enhanced biological activities .

Scientific Research Applications

4-amino-8-methoxy-1H-quinazolin-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-amino-8-methoxy-1H-quinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also modulates signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (Compound 2h, )

- Structure : Chlorine at position 8, 4-methoxyphenyl at position 3.

- Properties : Melting point 175°C, synthesized via microwave-assisted methods (60–97% yield).

- Key Differences: The chlorine atom at position 8 increases electronegativity compared to the methoxy group in the target compound. This substitution may enhance halogen bonding but reduce solubility due to lower polarity.

8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one ()

- Structure : Benzyloxy group at position 8, methyl groups at positions 2 and 3.

- Activity : Demonstrated anti-convulsant properties, likely due to the bulky benzyloxy group enhancing blood-brain barrier penetration.

- Key Differences : The benzyloxy group is more lipophilic than the methoxy group in the target compound, which could improve CNS activity but reduce aqueous solubility. Methyl groups at positions 2 and 3 may stabilize the molecule conformationally .

8-Amino-6-methoxyquinoline ()

- Structure: Amino group at position 8, methoxy at position 6 (quinoline core).

- Key Differences: While structurally distinct (quinoline vs. quinazolinone), the amino and methoxy substituents at alternate positions highlight how positional isomerism affects electronic distribution. The amino group at position 8 in this compound may increase basicity compared to the target compound’s amino group at position 4 .

Functional Group Modifications

Imidazo[4,5-g]quinazolin-8-one Derivatives ()

- Examples: 4-{2-[(Cyclohexylmethyl)amino]ethyl}-2-[(thiophen-2-ylmethyl)amino]-3,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one (0WW). 6-Amino-4-[2-(benzylamino)ethyl]-2-[(2-phenylethyl)amino]-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one (0EX).

- The additional aminoethyl and aryl groups enhance interaction with hydrophobic pockets in biological targets, though they may also increase metabolic instability .

2-(2-Carboxyethyl)-6-hydroxyquinazolin-4(3H)-one ()

- Structure : Carboxyethyl at position 2, hydroxy at position 6.

- Key Differences: The carboxyethyl group introduces high polarity, improving water solubility compared to the target compound’s methoxy and amino groups. The hydroxy group at position 6 could participate in hydrogen bonding, similar to the amino group in the target compound .

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-amino-8-methoxy-1H-quinazolin-2-one, and how can reaction conditions be optimized?

- Methodology : Microwave-assisted synthesis is highly efficient for quinazolinone derivatives. For example, microwave irradiation (280 W, 4–10 min) can achieve high yields (60–97%) by accelerating cyclocondensation of 2-aminobenzamide precursors with aldehydes or ketones . Key parameters include solvent choice (e.g., DMF or ethanol), stoichiometric ratios, and temperature control. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product homogeneity.

- Optimization : Reaction monitoring via TLC and adjusting microwave power/time minimizes by-products. Pre-functionalization of the quinazolinone core with methoxy and amino groups requires protecting-group strategies to prevent undesired side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers validate its structure?

- Techniques :

- 1H/13C NMR : Confirm the methoxy group (δ ~3.7–3.8 ppm for OCH3) and aromatic protons (δ 6.6–8.4 ppm). The quinazolinone carbonyl appears at ~167 ppm in 13C NMR .

- IR Spectroscopy : Stretch bands at ~1630 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm the quinazolinone core and amino group .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound’s electronic properties?

- Approach :

- Perform density functional theory (DFT) calculations to model NMR chemical shifts and compare them with experimental data. Discrepancies may arise from solvent effects or conformational flexibility, which can be addressed using implicit solvation models (e.g., PCM) .

- Use X-ray crystallography (via SHELX programs) to resolve structural ambiguities. SHELXL refinement with high-resolution data (R-factor < 5%) validates bond lengths and angles .

Q. What strategies enhance the biological activity of this compound derivatives through rational structural modification?

- Design Principles :

- Electronic Modulation : Introduce electron-withdrawing groups (e.g., -NO2) at C-6 to enhance electrophilicity for kinase inhibition.

- Steric Optimization : Bulky substituents (e.g., morpholinoethyl) at C-2 improve target selectivity by reducing off-target interactions .

- Synthetic Routes : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) enables rapid diversification. For example, triazole-linked derivatives showed 10-fold increased cytotoxicity in vitro .

- Validation : In vitro assays (e.g., IC50 determination) paired with molecular docking (AutoDock Vina) identify binding modes to targets like EGFR or PARP .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent bioactivity results across multiple assays for this compound derivatives?

- Protocol :

Replicate Experiments : Conduct triplicate assays under standardized conditions (pH, temperature, cell line passage number).

Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify outliers. For example, a derivative exhibiting IC50 variability (±20%) may require purity reassessment via HPLC .

Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if activity contradicts docking predictions .

Structural and Computational Tools

Q. What crystallographic techniques are recommended for resolving the solid-state structure of this compound?

- Methods :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution.

- Refinement : SHELXL-2018 refines positional and displacement parameters. Validate using R1 (<5%) and wR2 (<12%) metrics. For example, a related quinazolinone derivative achieved R1 = 3.2% using SHELX .

Synthetic By-Product Analysis

Q. How can researchers identify and mitigate by-products during the synthesis of this compound?

- Diagnostic Tools :

- LC-MS : Detect intermediates (e.g., uncyclized amides) via retention time shifts.

- Mechanistic Insight : By-products often arise from over-alkylation or oxidation. For example, methoxy group demethylation under acidic conditions generates phenolic impurities, which can be minimized using inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.